molecular formula C16H22ClNO B4894077 4-anilinoadamantan-1-ol;hydrochloride

4-anilinoadamantan-1-ol;hydrochloride

Cat. No.: B4894077
M. Wt: 279.80 g/mol
InChI Key: UEBVIKDNROGMLD-UHFFFAOYSA-N
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Description

4-Anilinoadamantan-1-ol hydrochloride is a synthetic adamantane derivative characterized by a hydroxyl (-OH) group at the 1-position and an anilino (phenylamine, -NHPh) group at the 4-position of the adamantane cage, combined with a hydrochloride salt.

Properties

IUPAC Name

4-anilinoadamantan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO.ClH/c18-16-8-11-6-12(9-16)15(13(7-11)10-16)17-14-4-2-1-3-5-14;/h1-5,11-13,15,17-18H,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBVIKDNROGMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilinoadamantan-1-ol;hydrochloride typically involves multiple steps. One common method starts with the adamantane core, which undergoes a series of reactions to introduce the aniline and hydroxyl groups. For instance, adamantane can be brominated to form 1-bromoadamantane, which is then reacted with aniline under specific conditions to yield 4-anilinoadamantane. Subsequent hydroxylation of this intermediate produces 4-anilinoadamantan-1-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of environmentally friendly catalysts are often employed to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Anilinoadamantan-1-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-anilinoadamantanone, while reduction of the aniline group can produce 4-aminoadamantan-1-ol .

Scientific Research Applications

4-Anilinoadamantan-1-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 4-anilinoadamantan-1-ol;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, in medicinal applications, it may act on neurotransmitter systems or viral proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key adamantane derivatives are compared below based on substituents, pharmacological applications, and physicochemical properties:

Compound Name Substituents Molecular Formula CAS Number Key Applications
4-Anilinoadamantan-1-ol hydrochloride* 1-OH, 4-NHPh, HCl C₁₆H₂₂ClNO Not available Hypothetical: Potential CNS or antiviral agent
trans-4-Aminoadamantan-1-ol hydrochloride 1-OH, 4-NH₂, HCl C₁₀H₁₈ClNO 62075-23-4 Industrial use (no therapeutic data)
Amantadine hydrochloride 1-NH₂, HCl C₁₀H₁₈ClN 665-66-7 Antiviral (influenza A), Parkinson’s
Memantine hydrochloride 3-NH₂, 5,7-dimethyl, HCl C₁₂H₂₁ClN 41100-52-1 Alzheimer’s disease
Rimantadine hydrochloride 1-(1-adamantyl)ethylamine, HCl C₁₂H₂₂ClN 1501-84-4 Antiviral (influenza A)

*Hypothetical structure inferred from naming conventions.

Physicochemical Properties

  • trans-4-Aminoadamantan-1-ol hydrochloride: Melting point: -41°C; Boiling point: 85°C; Flash point: 59°C .
  • Amantadine hydrochloride : Melting point: ~300°C; High water solubility due to hydrochloride salt .
  • Memantine hydrochloride : LogP: 2.4; Enhanced blood-brain barrier penetration due to methyl groups .

Analytical and Stability Considerations

Adamantane derivatives are often analyzed via HPLC or spectrophotometry due to their UV activity and structural complexity:

  • HPLC Methods : Amantadine, rimantadine, and memantine are quantified using pre-column derivatization with agents like NBD-F, achieving detection limits of 0.1–1.0 µg/mL .
  • Stability: Hydrochloride salts enhance stability under dry, cool storage conditions. For example, trans-4-Aminoadamantan-1-ol hydrochloride remains stable at room temperature if protected from moisture .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-anilinoadamantan-1-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Two primary routes are documented:

  • Route 1 : 5-Hydroxy-2-adamantanone is oximated with hydroxylamine hydrochloride, followed by hydrogenation using Raney nickel to yield 4-amino-1-adamantanol. Acidification and recrystallization with methanol produce the final hydrochloride salt .
  • Route 2 : Similar starting material (5-hydroxy-2-adamantanone) is hydrogenated using aqueous ammonia and palladium-carbon. Differences in catalyst (Raney Ni vs. Pd/C) and solvent systems may affect reaction efficiency and purity .
    • Key Considerations : Optimize catalyst loading (e.g., 5–10% Pd/C) and hydrogen pressure (1–3 atm) to minimize byproducts. Post-reaction purification via recrystallization in methanol improves yield (>85%) .

Q. What biological activities are associated with 4-anilinoadamantan-1-ol hydrochloride, and what mechanistic hypotheses exist?

  • Observed Activities : The compound exhibits antiviral and neuroprotective properties, likely due to its adamantane core, which can disrupt viral envelope fusion (e.g., influenza) or modulate NMDA receptor activity in neurological models .
  • Experimental Validation : Use enzyme inhibition assays (e.g., neuraminidase for antiviral studies) or neuronal cell cultures treated with glutamate excitotoxicity to evaluate neuroprotection. Dose-response curves (1–100 µM) are typical .

Q. What safety protocols are critical for handling 4-anilinoadamantan-1-ol hydrochloride in the laboratory?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid contact with strong oxidizers (e.g., permanganates) due to risk of exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize catalytic hydrogenation conditions to enhance selectivity for 4-anilinoadamantan-1-ol hydrochloride?

  • Experimental Design :

  • Compare Raney nickel (high surface area) vs. palladium-carbon (milder conditions) in a factorial design, varying temperature (25–60°C) and H₂ pressure (1–5 atm).
  • Monitor reaction progress via TLC or HPLC. Pd/C at 40°C and 2 atm H₂ reduces over-hydrogenation byproducts (e.g., adamantane-amine derivatives) .
    • Data Analysis : Use GC-MS or NMR to quantify impurities. Statistical tools (e.g., ANOVA) identify significant factors affecting yield and purity.

Q. How do reaction pathways differ when oxidizing or reducing 4-anilinoadamantan-1-ol hydrochloride, and how can side products be minimized?

  • Pathway Control :

Reaction Type Reagents/Conditions Major Products Side Reactions
OxidationKMnO₄ (acidic), H₂O₂Nitroso or nitro derivativesOver-oxidation to carboxylic acids
ReductionNaBH₄, LiAlH₄Secondary amines or adamantaneDeamination or ring opening
  • Mitigation Strategies : Use stoichiometric control (e.g., 1.2 eq. NaBH₄) and low temperatures (0–5°C) to suppress side reactions .

Q. What analytical techniques are most effective for assessing purity and structural integrity of 4-anilinoadamantan-1-ol hydrochloride?

  • Recommended Methods :

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40), UV detection at 254 nm. Retention time ~8.2 min .
  • NMR : ¹H NMR (D₂O) should show adamantane protons at δ 1.6–2.1 ppm and aromatic singlet (aniline) at δ 7.2–7.5 ppm. Deviations indicate impurities (e.g., unreacted starting material) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 222.1; HCl adduct at m/z 258.5) .

Q. How can isotopic labeling (e.g., deuterium) be applied to trace metabolic pathways of 4-anilinoadamantan-1-ol hydrochloride in biological systems?

  • Methodology : Synthesize deuterated analogs (e.g., 4-aminoadamantan-1-ol-d₄ hydrochloride) via hydrogenation with D₂ gas. Use LC-MS/MS to track deuterium retention in in vitro hepatocyte models or in vivo rodent studies .
  • Data Interpretation : Compare metabolic profiles (e.g., hydroxylation or glucuronidation rates) between labeled and unlabeled compounds to elucidate pathways.

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activity data for 4-anilinoadamantan-1-ol hydrochloride?

  • Case Study : Conflicting neuroprotective efficacy in rodent vs. cell culture models may arise from bioavailability differences.
  • Resolution Strategy :

Conduct pharmacokinetic studies (plasma/tissue concentration-time curves) to assess blood-brain barrier penetration.

Validate in vitro findings using primary neurons from transgenic models (e.g., NMDA receptor mutants) .

Tables for Key Data

Table 1 : Comparison of Synthetic Routes

Parameter Route 1 (Raney Ni) Route 2 (Pd/C)
Catalyst Loading10% w/w5% w/w
Reaction Time (h)128
Yield (%)8288
Purity (HPLC, %)9598

Table 2 : Stability Under Varied Conditions

Condition Stability Outcome
pH 2 (HCl)Stable for 24 h (no degradation)
pH 10 (NaOH)15% degradation after 6 h
UV Light (254 nm)30% decomposition after 12 h

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